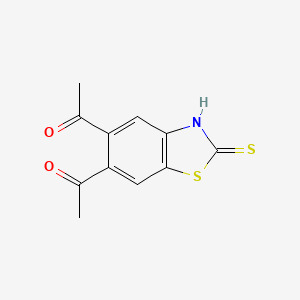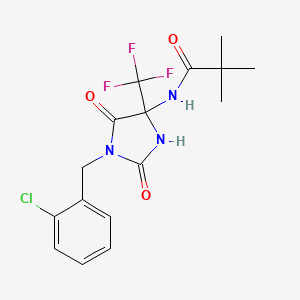
C16H17ClF3N3O3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester typically involves multiple steps. The starting materials include 2-chloro-3-pyridinecarboxylic acid and 3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazole . The reaction conditions often require the use of ethyl chloroformate as an esterifying agent, along with a base such as triethylamine to neutralize the reaction mixture .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester: undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like or .
Reduction: Reduction reactions often involve reagents such as or .
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
The compound reacts under mild to moderate conditions, typically at room temperature or slightly elevated temperatures. Solvents such as dimethyl sulfoxide (DMSO) , acetonitrile , and methanol are commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols or amines .
科学研究应用
3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a in .
Medicine: Explored for its potential therapeutic properties, including and activities.
Industry: Utilized in the development of advanced materials and catalysts .
作用机制
The mechanism of action of 3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors , thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 2-Chloro-3-pyridinecarboxylic acid
- 3-(3,3,3-Trifluoro-2,2-dimethylpropoxy)-1H-pyrazole
- Ethyl 2-chloro-3-pyridinecarboxylate
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester lies in its trifluoromethyl group , which imparts distinct chemical and physical properties . This makes it particularly valuable in applications requiring high stability and specific reactivity .
属性
分子式 |
C16H17ClF3N3O3 |
|---|---|
分子量 |
391.77 g/mol |
IUPAC 名称 |
N-[1-[(2-chlorophenyl)methyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H17ClF3N3O3/c1-14(2,3)11(24)21-15(16(18,19)20)12(25)23(13(26)22-15)8-9-6-4-5-7-10(9)17/h4-7H,8H2,1-3H3,(H,21,24)(H,22,26) |
InChI 键 |
YLTFJBUVTIMZMS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


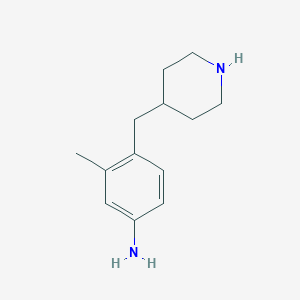
![4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B12634234.png)
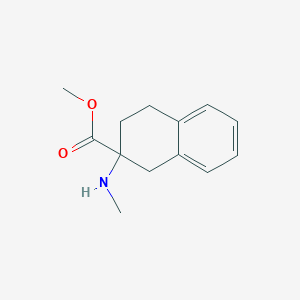
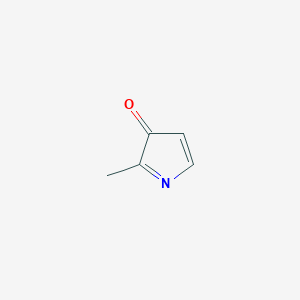
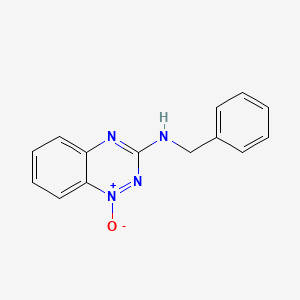
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine](/img/structure/B12634261.png)
![(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12634267.png)
![7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B12634274.png)
![2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine](/img/structure/B12634277.png)
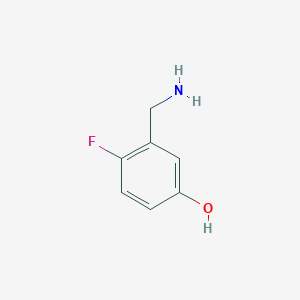
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbohydrazide dimethanesulfonate](/img/structure/B12634294.png)
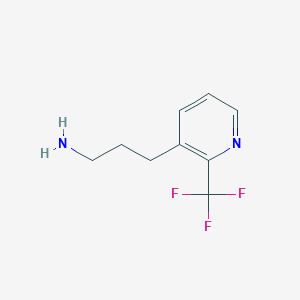
![N-(1,3-benzodioxol-5-ylmethyl)-3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B12634316.png)
